molecular formula C25H23N3O6 B12570534 methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B12570534
M. Wt: 461.5 g/mol
InChI Key: QFXTYQMAILAPSB-UHFFFAOYSA-N
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Description

Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a nitrophenyl derivative with a pyridine compound. This intermediate is then subjected to further reactions, including cyclization and esterification, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to various oxidized forms of the compound.

Scientific Research Applications

Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C25H23N3O6/c1-15-14-19-21(24(29)27(15)13-12-16-6-4-3-5-7-16)20(22(23(26)34-19)25(30)33-2)17-8-10-18(11-9-17)28(31)32/h3-11,14,20H,12-13,26H2,1-2H3

InChI Key

QFXTYQMAILAPSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1CCC4=CC=CC=C4

Origin of Product

United States

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